![molecular formula C20H21N3O5S B2692830 2-(3,4-dimethoxyphenyl)-1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone CAS No. 851802-49-8](/img/structure/B2692830.png)
2-(3,4-dimethoxyphenyl)-1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
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Overview
Description
The compound is an organic molecule with several functional groups. It contains a 3,4-dimethoxyphenyl group, a 4-nitrobenzyl group, and a 4,5-dihydro-1H-imidazol-1-yl group. These groups are connected by a thioether and an ethanone linkage .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The 4-nitrobenzyl group could potentially be introduced through a nitration reaction . The 3,4-dimethoxyphenyl group might be introduced through a methylation reaction . The 4,5-dihydro-1H-imidazol-1-yl group could potentially be synthesized through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 3,4-dimethoxyphenyl and 4-nitrobenzyl groups are aromatic, while the 4,5-dihydro-1H-imidazol-1-yl group is a heterocycle .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amine, the thioether could be oxidized, and the imidazole ring could participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of the nitro group could make the compound more reactive, while the presence of the methoxy groups could affect its solubility .Scientific Research Applications
Enzyme Inhibition and Antioxidant Activity
Compounds structurally related to 2-(3,4-dimethoxyphenyl)-1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone have been synthesized and evaluated for their inhibitory activities against enzymes like α-glucosidase and α-amylase, which are crucial for carbohydrate digestion. These studies aim at finding potential treatments for diseases like diabetes. For instance, certain aminothiazoles have shown α-glucosidase inhibition activity, suggesting their utility in managing blood sugar levels (Satheesh et al., 2017). Moreover, the antioxidant properties of these compounds have also been investigated, with findings indicating some derivatives exhibit significant antioxidant activity, potentially offering protection against oxidative stress-related diseases.
Antimicrobial Activity
Research into the antimicrobial properties of compounds with a similar structure to 2-(3,4-dimethoxyphenyl)-1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has yielded promising results. These compounds have been tested against a variety of pathogenic bacteria and fungi, with some showing considerable antimicrobial activity. This suggests their potential application in developing new antibacterial and antifungal agents, addressing the growing concern of antibiotic resistance.
Material Science Applications
In the realm of material science, derivatives of 2-(3,4-dimethoxyphenyl)-1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone have been utilized in the synthesis of novel Metal-Organic Frameworks (MOFs). These MOFs exhibit unique properties such as luminescence, which can be applied in sensing technologies. For example, specific MOFs containing open ketone group sites have demonstrated high sensitivity in detecting nitrobenzene and iron(III) ions, highlighting their potential as dual-functional materials for environmental monitoring and safety applications (Zhang et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-27-17-8-5-15(11-18(17)28-2)12-19(24)22-10-9-21-20(22)29-13-14-3-6-16(7-4-14)23(25)26/h3-8,11H,9-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGRMXVTYFMEMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone |
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